molecular formula C16H13NO2 B3195129 2-(2-(1h-Indol-5-yl)phenyl)acetic acid CAS No. 886363-19-5

2-(2-(1h-Indol-5-yl)phenyl)acetic acid

Cat. No.: B3195129
CAS No.: 886363-19-5
M. Wt: 251.28 g/mol
InChI Key: CUEJHYHGUMAGBP-UHFFFAOYSA-N
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Description

2-(2-(1H-Indol-5-yl)phenyl)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Indol-5-yl)phenyl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as L-proline, Amberlite IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been reported to facilitate the synthesis of indole derivatives under various conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Indol-5-yl)phenyl)acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction can yield various reduced indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-Indol-5-yl)phenyl)acetic acid stands out due to its unique combination of the indole ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(1H-indol-5-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)10-11-3-1-2-4-14(11)12-5-6-15-13(9-12)7-8-17-15/h1-9,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEJHYHGUMAGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654119
Record name [2-(1H-Indol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-19-5
Record name 2-(1H-Indol-5-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(1H-Indol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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